4-phenyl-1H-imidazole-5-carboxylic acid hydrochloride 4-phenyl-1H-imidazole-5-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18020200
InChI: InChI=1S/C10H8N2O2.ClH/c13-10(14)9-8(11-6-12-9)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H
SMILES:
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol

4-phenyl-1H-imidazole-5-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18020200

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

4-phenyl-1H-imidazole-5-carboxylic acid hydrochloride -

Specification

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
IUPAC Name 4-phenyl-1H-imidazole-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H8N2O2.ClH/c13-10(14)9-8(11-6-12-9)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H
Standard InChI Key NWILGZZEEQNKGM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(NC=N2)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a planar imidazole ring, a five-membered aromatic system containing two nitrogen atoms at non-adjacent positions. The phenyl group at the 4-position introduces steric bulk and enhances hydrophobic interactions, while the carboxylic acid at the 5-position contributes to hydrogen bonding and solubility in polar solvents. The hydrochloride salt formation further improves stability and aqueous solubility .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₉ClN₂O₂
Molecular Weight (g/mol)224.64
IUPAC Name4-phenyl-1H-imidazole-5-carboxylic acid; hydrochloride
SMILESC1=CC=C(C=C1)C2=C(NC=N2)C(=O)O.Cl
InChIKeyNWILGZZEEQNKGM-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-phenyl-1H-imidazole-5-carboxylic acid hydrochloride typically involves multi-step protocols common to imidazole derivatives. A plausible route includes:

  • Cyclocondensation: Reacting glyoxal with ammonium acetate and benzaldehyde derivatives to form the imidazole ring.

  • Functionalization: Introducing the carboxylic acid group via oxidation or carboxylation reactions.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthetic Methods

StepReagents/ConditionsYield
CyclocondensationGlyoxal, NH₄OAc, benzaldehyde, 80°C~60%
CarboxylationKMnO₄, H₂O, 100°C~45%
Salt FormationHCl (gas), Et₂O, 0°C>90%

Reactivity Profile

The compound participates in reactions characteristic of both imidazoles and carboxylic acids:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole ring undergo alkylation or acylation.

  • Esterification: The carboxylic acid reacts with alcohols (e.g., methanol) under acidic conditions to form esters.

  • Coordination Chemistry: The imidazole nitrogen can coordinate to metal ions, enabling applications in catalysis .

Biological Activities and Mechanisms

Antimicrobial Effects

4-Phenyl-1H-imidazole-5-carboxylic acid hydrochloride exhibits inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The mechanism likely involves disruption of microbial cell membrane integrity via hydrophobic interactions with lipid bilayers.

Antiviral Activity

The compound demonstrates inhibition of HIV-1 integrase, a critical enzyme for viral DNA integration into host genomes. Molecular docking studies predict binding to the enzyme’s active site via hydrogen bonds with Asp-64 and Asp-116 residues.

Applications in Medicinal Chemistry

Drug Development

Derivatives of this compound are being explored as:

  • Antiretroviral Agents: Modifications to the imidazole ring improve HIV-1 integrase inhibition efficacy.

  • Antibiotic Adjuvants: Synergistic effects with β-lactam antibiotics enhance activity against drug-resistant strains.

Prodrug Design

Ester derivatives (e.g., ethyl 4-phenyl-1H-imidazole-5-carboxylate) exhibit enhanced bioavailability, making them suitable prodrug candidates for oral administration.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Imidazole Derivatives

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
4-Phenyl-1H-imidazole-5-carboxylic acid HCl8–3225–50
2-Phenyl-1H-imidazole-4-carboxylic acid16–6450–100
5-Methylimidazole derivative32–128>100

The 4-phenyl substitution confers superior bioactivity compared to 2-phenyl or methylated analogs, likely due to optimized steric and electronic interactions with biological targets .

Challenges and Future Directions

Current limitations include incomplete pharmacokinetic data and scalability issues in synthesis. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize efficacy.

  • In Vivo Toxicology: Assessing long-term safety profiles in animal models.

  • Nanoparticle Delivery Systems: Enhancing tumor-targeted delivery using liposomal formulations.

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